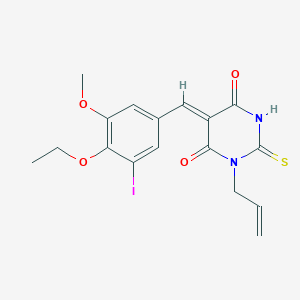
3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione, also known as CAY10585, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the thiazolidinedione family, which is known for its antidiabetic and anti-inflammatory properties.
Mecanismo De Acción
3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. It also inhibits the phosphorylation of IκBα, a protein that regulates the activation of NF-κB. 3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione's antidiabetic effects are thought to be mediated by its ability to activate PPARγ, a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to reduce inflammation in animal models of rheumatoid arthritis, colitis, and sepsis. It has also been found to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potency and selectivity for its molecular targets. However, its limited solubility in water can make it difficult to administer in vivo. Additionally, its stability in biological fluids is not well characterized, which can affect its bioavailability and efficacy.
Direcciones Futuras
For research on 3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione include its potential use in the treatment of neuroinflammatory disorders and cancer therapy, as well as the development of more soluble and stable formulations.
Métodos De Síntesis
The synthesis of 3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 3-chlorobenzaldehyde, 3-ethoxy-4-hydroxy-5-iodobenzaldehyde, and thiazolidine-2,4-dione in the presence of a base catalyst. The reaction yields a yellow solid, which is then purified using column chromatography. This method has been optimized to produce high yields of 3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione with good purity.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been found to have antidiabetic effects by improving insulin sensitivity and glucose uptake.
Propiedades
Nombre del producto |
3-(3-Chlorophenyl)-5-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C18H13ClINO4S |
Peso molecular |
501.7 g/mol |
Nombre IUPAC |
(5Z)-3-(3-chlorophenyl)-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H13ClINO4S/c1-2-25-14-7-10(6-13(20)16(14)22)8-15-17(23)21(18(24)26-15)12-5-3-4-11(19)9-12/h3-9,22H,2H2,1H3/b15-8- |
Clave InChI |
BWXCDPYKPPCZTK-NVNXTCNLSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)O |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)O |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-butoxy-N-[(2-carbamoylphenyl)carbamothioyl]benzamide](/img/structure/B300756.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B300757.png)
![2-[(Propanoylcarbamothioyl)amino]benzamide](/img/structure/B300758.png)
![5-bromo-2-methoxy-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B300761.png)
![N-{[3-(pentanoylamino)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B300762.png)
![N-[4-({[(4-bromobenzoyl)amino]carbothioyl}amino)phenyl]-3-chlorobenzamide](/img/structure/B300763.png)
![3-chloro-N-[4-({[(3-isopropoxybenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300765.png)

![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl pyridine-4-carboxylate](/img/structure/B300771.png)
![ethyl {2-bromo-6-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B300773.png)
![N-(4-methylphenyl)-2-{2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B300775.png)
![(5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300776.png)
![2-(4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300777.png)
